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Compound of Interest

Compound Name: 2-Isopropyl-5-methylbenzaldehyde

Cat. No.: B13946230

Get Quote

Executive Summary
2-Isopropyl-5-methylbenzaldehyde (CAS: Generic isomer ref 1866-03-1 often conflated;

specific structure defined below) is a critical aromatic aldehyde often found as a minor

constituent in essential oils (e.g., Cuminum cyminum) or as a synthetic intermediate for thymol

derivatives.

Its identification is frequently complicated by the presence of its positional isomers, most

notably Cuminaldehyde (4-isopropylbenzaldehyde) and Carvacryl aldehyde (5-isopropyl-2-

methylbenzaldehyde).

The Core Differentiator: While all three isomers share a molecular ion (

) of m/z 162, 2-Isopropyl-5-methylbenzaldehyde exhibits a distinct "Ortho Effect." The
proximity of the isopropyl group (position 2) to the carbonyl group (position 1) facilitates a
unique fragmentation pathway—specifically the loss of water (

) and enhanced methyl loss (
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)—which is mechanistically suppressed in the para-substituted Cuminaldehyde.

Chemical Identity & Structural Logic

Feature Target Compound
Primary Alternative
(Isomer A)

Secondary
Alternative (Isomer
B)

Name
2-Isopropyl-5-

methylbenzaldehyde
Cuminaldehyde

5-Isopropyl-2-

methylbenzaldehyde

IUPAC
5-Methyl-2-(propan-2-

yl)benzaldehyde

4-(Propan-2-

yl)benzaldehyde

2-Methyl-5-(propan-2-

yl)benzaldehyde

Structure

Aldehyde @

C1Isopropyl @ C2

(Ortho)Methyl @ C5

Aldehyde @

C1Isopropyl @ C4

(Para)No Methyl

group (H)

Aldehyde @ C1Methyl

@ C2

(Ortho)Isopropyl @

C5

Formula (Note: C10 vs C11)

MW 162.23 g/mol 148.20 g/mol 162.23 g/mol

Key Feature
Ortho-Isopropyl steric

strain

Para-substitution

(Symmetric)

Ortho-Methyl steric

strain

Critical Note on Molecular Weight: Researchers must note that Cuminaldehyde (

, MW 148) is a homolog, not a direct isomer of the target (

, MW 162). The true isomeric challenge lies with 5-isopropyl-2-methylbenzaldehyde

(Carvacryl aldehyde). This guide focuses on distinguishing the Target from both the

homolog (common co-eluter) and the true isomer.
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To ensure reproducible fragmentation, the following GC-MS parameters are recommended.

This protocol minimizes thermal degradation while maximizing resolution of isomers.

Instrumentation & Conditions
System: Agilent 7890B GC / 5977B MSD (or equivalent).

Column:DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Rationale: Low-bleed, non-polar phase

essential for resolving aromatic isomers.

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Split/Splitless @ 250°C. Split ratio 50:1.

Oven Program:

60°C (Hold 1 min) — Traps volatiles.

Ramp 5°C/min to 200°C — Slow ramp separates isomers.

Ramp 20°C/min to 280°C (Hold 3 min).

MS Source: Electron Ionization (EI) @ 70 eV. Source Temp: 230°C. Quad Temp: 150°C.

Scan Range: m/z 40–350.

Fragmentation Analysis & Mechanism
The fragmentation of 2-Isopropyl-5-methylbenzaldehyde is governed by the stability of the

aromatic ring and the interaction between the ortho-substituents.

Primary Fragmentation Pathways
Molecular Ion (

):m/z 162. Distinct and stable aromatic ion.[1]

Loss of Methyl (

):m/z 147.
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Mechanism: Cleavage of a methyl group from the isopropyl chain. Enhanced in the ortho

isomer due to relief of steric strain between the carbonyl oxygen and the bulky isopropyl

group.

Loss of Formyl Radical (

):m/z 133.

Mechanism:

-cleavage of the aldehyde group (

). Common to all benzaldehydes.

The "Ortho Effect" (Loss of Water,

):m/z 144.

Mechanism: Specific to ortho-isomers. The carbonyl oxygen abstracts a hydrogen from the

-carbon (methine) of the isopropyl group, followed by elimination of

. This peak is absent or negligible in para-isomers like Cuminaldehyde.

Tropylium Ion Formation (

):m/z 91.

Characteristic of benzyl derivatives.[2]

Visualized Pathway (Graphviz)
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Molecular Ion (M+)
m/z 162

[2-Iso-5-Me-Benzaldehyde]

[M-H]+
m/z 161

(Acylium Ion)

- H•

[M-CH3]+
m/z 147

(Isopropyl Methyl Loss)

- CH3• (Steric Relief)

[M-H2O]+
m/z 144

(Ortho Effect)

- H2O (Ortho Interaction)

[M-CHO]+
m/z 133

(Aryl Cation)

- CHO•

[M-C3H7]+
m/z 119

(Isopropyl Loss)

- C3H7•

Tropylium Ion
m/z 91

Rearrangement

Click to download full resolution via product page

Caption: Fragmentation pathway of 2-Isopropyl-5-methylbenzaldehyde. Green arrow

indicates the diagnostic "Ortho Effect" pathway absent in para-isomers.

Comparative Data Analysis
The following table contrasts the target molecule with its most common confusers.
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Ion (m/z)
2-Isopropyl-5-

methylbenzaldehyde

(Target)

5-Isopropyl-2-

methylbenzaldehyde

(Isomer)

Cuminaldehyde

(Homolog)

162 (

)
High High N/A (MW 148)

148 (

)
N/A N/A High

147 (

)

High (Base Peak

Candidate)
Medium N/A

144 (

)
Present (Diagnostic) Present (Weak) Absent

133 (

)
Medium Medium N/A

119 (

)
Medium High High (Base Peak)

91 High High High

Differentiation Logic:
Target vs. Cuminaldehyde: Check the Molecular Ion. If

, it is Cuminaldehyde.[2] If

, it is the target or its isomer.

Target vs. 5-Isopropyl-2-methylbenzaldehyde: Both have

.

Target (2-Isopropyl): The bulky isopropyl group at the ortho position creates significant

steric strain, promoting the loss of a methyl radical (
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, m/z 147) to relieve crowding. The ratio of 147/162 will be higher for the target.

Isomer (2-Methyl): The ortho-methyl group is less bulky. The "Ortho Effect" here typically

leads to water loss (m/z 144) but the loss of the isopropyl group (at position 5, meta) is

purely driven by fragmentation energy, not steric relief.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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